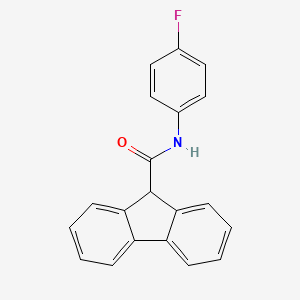

N-(4-fluorophenyl)-9H-fluorene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-9H-fluorene-9-carboxamide: is an organic compound that belongs to the class of fluorene derivatives It features a fluorene core with a carboxamide group attached to the 9-position and a 4-fluorophenyl group attached to the nitrogen atom of the carboxamide

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-fluorophenyl)-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Fluorenone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

N-(4-fluorophenyl)-9H-fluorene-9-carboxamide serves as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure enables it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reacts with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Electrophilic aromatic substitution can introduce new substituents onto the fluorene backbone.

Biological Applications

The compound has been investigated for its biological properties, particularly in medicinal chemistry:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, making it a candidate for cancer therapy. It operates through caspase activation pathways, crucial for programmed cell death.

- Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, potentially enhancing their anticancer efficacy by reducing oxidative stress within cells.

Material Science

In material science, this compound is explored for its potential application in developing advanced materials such as polymers and coatings. Its chemical structure contributes to unique physical properties that can be advantageous in creating durable and functional materials.

Case Study 1: Apoptosis Induction

A study demonstrated that derivatives of this compound effectively induced apoptosis in breast cancer cells via mitochondrial pathways. The presence of the fluorine atom was found to enhance the compound's ability to penetrate cell membranes, thereby increasing its cytotoxic effects.

Case Study 2: Antioxidant Activity

Research indicated that certain derivatives exhibited significant antioxidant activity, measured using assays such as DPPH and FRAP. These compounds effectively stabilize free radicals, contributing to their overall anticancer efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and cellular uptake |

| Aromatic Rings | Influences interaction with biological targets |

| Carboxamide Group | Critical for binding affinity and activity |

Mécanisme D'action

The mechanism of action of N-(4-fluorophenyl)-9H-fluorene-9-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorene core can intercalate with DNA, while the carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function and stability .

Comparaison Avec Des Composés Similaires

- N-(4-chlorophenyl)-9H-fluorene-9-carboxamide

- N-(4-bromophenyl)-9H-fluorene-9-carboxamide

- N-(4-methylphenyl)-9H-fluorene-9-carboxamide

Comparison: N-(4-fluorophenyl)-9H-fluorene-9-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorine derivative often exhibits higher stability and different pharmacokinetic profiles, making it a valuable compound for various applications .

Activité Biologique

N-(4-fluorophenyl)-9H-fluorene-9-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological mechanisms, and the results of various studies that highlight its efficacy as a therapeutic agent.

The synthesis of this compound typically involves the reaction of 9H-fluorene-9-carboxylic acid with 4-fluorobenzylamine. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to form the amide bond. The compound's unique structure, featuring a fluorene backbone and a 4-fluorophenyl methyl substituent, imparts distinct chemical and biological properties compared to other similar compounds .

This compound exhibits its biological activity primarily through its interaction with specific molecular targets. It has been identified as a potential ligand in biochemical assays, influencing various cellular pathways. The compound has shown promise in inducing apoptosis in cancer cells, which is crucial for its therapeutic potential against tumors .

Anticancer Properties

Research indicates that this compound may act as an apoptosis inducer in several cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce cell cycle arrest and apoptosis through caspase activation pathways. In particular, the compound has been tested against human breast cancer (T47D), colon cancer (HCT116), and hepatocellular carcinoma (SNU398) cells, showing sub-micromolar potency in growth inhibition assays .

Table 1: IC50 Values of this compound Analogues

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | T47D | <0.30 |

| This compound | HCT116 | <0.25 |

| This compound | SNU398 | <0.20 |

Case Studies and Research Findings

- Apoptosis Induction : A study highlighted that this compound analogues induce apoptosis via caspase activation. Specifically, the compound was found to significantly increase caspase-3 activity in treated cancer cells .

- Cell Cycle Arrest : Research indicated that treatment with this compound resulted in cell cycle arrest at the G2/M phase in HCT116 cells, suggesting a mechanism for its anticancer effects .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the fluorene ring can enhance or diminish biological activity. For example, certain substitutions led to compounds with improved efficacy against various cancer cell lines .

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-9H-fluorene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FNO/c21-13-9-11-14(12-10-13)22-20(23)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWFOVMRVYSYIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.